REACTION_CXSMILES
|
C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[OH:15][C:16]1[C:24]([CH:25]=[O:26])=[CH:23][C:19]2[CH2:20][CH2:21][O:22][C:18]=2[C:17]=1[O:27][CH3:28]>O1CCOCC1>[OH:15][C:16]1[C:24]([CH:25]=[O:26])=[CH:23][C:19]2[CH:20]=[CH:21][O:22][C:18]=2[C:17]=1[O:27][CH3:28]
|
Name
|
|
Quantity
|
3.6 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
OC1=C(C2=C(CCO2)C=C1C=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the formed solid removed by filtration
|
Type
|
WASH
|
Details
|
The precipitate was thoroughly washed first with benzene
|
Type
|
CONCENTRATION
|
Details
|
the total concentrated in vacuo to a residue which
|
Type
|
CUSTOM
|
Details
|
was chromatographed first on a 20 ml
|
Type
|
WASH
|
Details
|
dry silica gel column (E. Merck 7734) with CHCl3 elution
|
Type
|
WASH
|
Details
|
elution with this solvent mixture
|
Type
|
CUSTOM
|
Details
|
provided
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C2=C(C=CO2)C=C1C=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |